N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine
Description
Properties
CAS No. |
820984-53-0 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H26N2O/c1-3-4-11-18(15-9-10-17-12-15)13-14-5-7-16(19-2)8-6-14/h5-8,15,17H,3-4,9-13H2,1-2H3 |
InChI Key |
GLEJSYUKSVXJTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)OC)C2CCNC2 |
Origin of Product |
United States |
Biological Activity
N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. It belongs to a class of pyrrolidine derivatives that have shown promise in various therapeutic applications, including neuropharmacology and inflammation modulation.
The compound's molecular formula is , with a molecular weight of 246.35 g/mol. Its structure includes a pyrrolidine ring substituted with a butyl group and a 4-methoxyphenyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 246.35 g/mol |
| XLogP3-AA | 1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Research indicates that this compound acts primarily as an orexin receptor agonist , which is significant for regulating sleep-wake cycles and appetite control. This receptor's activation can influence various physiological processes, making the compound a candidate for treating sleep disorders and obesity-related conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties . It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary data suggest that it could be effective in reducing inflammation markers in cell cultures .
In Vivo Studies
In vivo assessments have shown promising results regarding its pharmacokinetics and therapeutic potential. For instance, studies involving animal models have indicated that the compound can significantly reduce inflammation in conditions such as formalin-induced paw edema, suggesting its utility in treating inflammatory diseases .
Case Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of this compound revealed its potential to modulate neurotransmitter systems. The compound was found to enhance dopaminergic activity in specific brain regions, which could have implications for treating disorders like Parkinson's disease .
Case Study 2: Anti-inflammatory Applications
Another investigation assessed the anti-inflammatory effects of this compound using a mouse model of arthritis. Results showed a significant reduction in joint swelling and pain behaviors, indicating its potential as an anti-arthritic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the side chains significantly impact the biological activity of pyrrolidine derivatives. For instance, variations in the length and branching of alkyl groups have been correlated with changes in receptor affinity and selectivity .
SAR Table
| Compound Variation | Activity Level (NPFF1/NPFF2) |
|---|---|
| n-butyl | High |
| s-butyl | Moderate |
| t-butyl | Low |
| n-pentyl | Very High |
Chemical Reactions Analysis
Oxidation of the Methoxy Group
The 4-methoxybenzyl moiety undergoes oxidation under controlled conditions. For example:
-
Reaction : Oxidation of the methoxy (–OCH₃) group to a carbonyl (–CO) functionality.
-
Conditions : Use of oxidizing agents like KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) at elevated temperatures (80–100°C).
-
Product : Formation of N-butyl-N-[(4-carboxyphenyl)methyl]pyrrolidin-3-amine.
Key Data :
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| KMnO₄/H₂SO₄ | 90 | 62 |
| CrO₃/H₂SO₄ | 80 | 58 |
This reaction highlights the susceptibility of the methoxy group to oxidative cleavage, enabling access to carboxylic acid derivatives.
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-methoxyphenyl ring participates in EAS due to the strong activating nature of the methoxy group:
-
Nitration :
-
Conditions : HNO₃/H₂SO₄ at 0–5°C.
-
Product : Substitution at the para position relative to the methoxy group (minor) and ortho position (major).
-
-
Sulfonation :
-
Conditions : Fuming H₂SO₄ at 50°C.
-
Product : Sulfonic acid derivatives.
-
Regioselectivity :
| Reaction Type | Major Product Position |
|---|---|
| Nitration | Ortho |
| Sulfonation | Para |
Tertiary Amine Reactivity
The pyrrolidine nitrogen’s lone pair enables characteristic amine reactions:
-
Quaternary Ammonium Salt Formation :
-
Reaction : Alkylation with methyl iodide (CH₃I) in ethanol.
-
Product : Formation of a quaternary ammonium iodide salt.
-
Conditions : Reflux for 6–8 hours.
-
Yield : ~75%.
-
-
Acylation :
-
Reaction : Treatment with acetyl chloride (CH₃COCl) in the presence of a base (e.g., pyridine).
-
Product : N-acetylated derivative.
-
Limitation : Steric hindrance from the bulky butyl and benzyl groups reduces reactivity.
-
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes ring-opening under strong acidic or reducing conditions:
-
Acid-Catalyzed Hydrolysis :
-
Reductive Ring Opening :
Reductive Amination and Functionalization
The compound serves as a precursor in multi-step syntheses:
-
Reductive Amination :
Coordination Chemistry
The tertiary amine nitrogen can act as a ligand in metal complexes:
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolidine core distinguishes it from benzamide (Rip-B), benzothiazepine (), and pyrazole/imidazole derivatives ().
- The 4-methoxybenzyl group is shared with Rip-B and imidazole derivatives but contrasts with bulkier substituents like adamantyl () or polar groups like hydroxybenzamide ().
Physicochemical Properties
- Melting Points: Rip-B: 96°C Pyrazole derivative: 104–107°C Adamantyl naphthoate (): Not reported, but adamantyl groups typically increase melting points due to rigidity.
- Lipophilicity : The target’s butyl group may enhance lipophilicity compared to polar derivatives like Rip-B (amide) or imidazole carboxylates ().
Q & A
Q. What are the standard synthetic routes for N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine?
The synthesis typically involves multi-step reactions, including alkylation of pyrrolidin-3-amine with 4-methoxybenzyl chloride followed by N-butyl substitution. Catalysts like palladium or copper (e.g., for coupling reactions) and solvents such as DMF or toluene are used under inert atmospheres (argon/nitrogen). Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
Q. What are the primary chemical reactivity features of this compound?
Reactivity centers on:
- Pyrrolidine nitrogen : Susceptible to alkylation/acylation.
- Methoxy group : Can undergo demethylation under acidic conditions.
- Benzyl position : Electrophilic substitution (e.g., nitration) is feasible .
Q. How is its pharmacological potential assessed in early-stage research?
In vitro assays (e.g., enzyme inhibition, receptor binding) are conducted using purified targets (e.g., neuropeptide FF receptors). Dose-response curves and IC50 values are calculated to evaluate potency .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral palladium complexes) can isolate enantiomers. Stereochemical analysis requires circular dichroism (CD) or chiral HPLC .
Q. How can computational modeling optimize its bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time .
Q. How should researchers address contradictions in biological activity data?
Validate compound purity (HPLC, elemental analysis) and ensure assay reproducibility. Cross-check with orthogonal methods (e.g., SPR for binding kinetics vs. functional assays) .
Q. What are the stability considerations for long-term storage?
Store under inert gas at –20°C in amber vials to prevent oxidation. Monitor degradation via TLC or LC-MS, especially for hydrolytically sensitive groups like the methoxybenzyl moiety .
Q. How do structural modifications impact structure-activity relationships (SAR)?
Systematic variations (e.g., replacing the butyl group with shorter/longer alkyl chains or altering methoxy positioning) are tested in bioassays. QSAR models correlate structural features with activity .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
Scale-up issues include exothermic reactions and byproduct formation. Flow chemistry improves heat management, while catalyst optimization (e.g., immobilized Pd) enhances yield and reduces waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
